molecular formula C22H26F2 B12530387 6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene CAS No. 669005-40-7

6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene

Cat. No.: B12530387
CAS No.: 669005-40-7
M. Wt: 328.4 g/mol
InChI Key: BKLXRWFWTAEDRF-UHFFFAOYSA-N
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Description

6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene is a fluorinated liquid crystal monomer. This compound is part of a class of synthetic organic compounds known for their unique structural properties, which include aromatic units and fluorine substituents. These properties make them valuable in various applications, particularly in the field of liquid crystal displays (LCDs) and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of boronic acid derivatives with halogenated precursors in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents such as bromine (Br₂) and chlorinating agents such as thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene involves its interaction with specific molecular targets. The fluorine atoms in the compound can significantly alter the electron distribution, providing more attackable sites for reactive species such as hydroxyl radicals (HO•) and sulfate radicals (SO₄•–). These interactions can lead to various chemical transformations, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene is unique due to its specific arrangement of fluorine atoms and the cyclopenta[b]naphthalene core. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in advanced materials and scientific research .

Properties

CAS No.

669005-40-7

Molecular Formula

C22H26F2

Molecular Weight

328.4 g/mol

IUPAC Name

6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene

InChI

InChI=1S/C22H26F2/c1-2-3-14-4-6-15(7-5-14)16-8-17-10-19-12-21(23)22(24)13-20(19)11-18(17)9-16/h10-16H,2-9H2,1H3

InChI Key

BKLXRWFWTAEDRF-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2CC3=C(C2)C=C4C=C(C(=CC4=C3)F)F

Origin of Product

United States

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